molecular formula C13H7ClF2O2 B6400305 2-Chloro-4-(2,5-difluorophenyl)benzoic acid CAS No. 1261922-34-2

2-Chloro-4-(2,5-difluorophenyl)benzoic acid

Cat. No.: B6400305
CAS No.: 1261922-34-2
M. Wt: 268.64 g/mol
InChI Key: ROTAENJVXKYOIZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination and Fluorination: The synthesis of 2-Chloro-4-(2,5-difluorophenyl)benzoic acid typically begins with the chlorination of a suitable precursor, followed by fluorination.

    Acetylation and Oxidation: The intermediate product, 2-chloro-4,5-difluorophenyl acetone, is obtained through acetylation.

Industrial Production Methods:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired effects .

Properties

IUPAC Name

2-chloro-4-(2,5-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-5-7(1-3-9(11)13(17)18)10-6-8(15)2-4-12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTAENJVXKYOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689724
Record name 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-34-2
Record name 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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